
2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves various strategies. For instance, derivatives have been synthesized through condensations of salicylaldehyde with diethyl isopropylidenemalonate followed by hydrolyses, producing compounds with potential antimicrobial activities and other chemical functionalities (Yamaguchi et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule is determined through a combination of spectral data, including 1H NMR, 13C NMR, and sometimes X-ray crystallography. These techniques have elucidated the structure of derivatives, affirming the presence of chromen-3-yl and acetic acid functionalities in their structure (Čačić et al., 2006; Lichitsky et al., 2021).
Chemical Reactions and Properties
Reactivity studies involving compounds structurally similar to 2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid reveal a variety of chemical behaviors, including cyclo-condensation reactions and interactions with nitrogen-containing compounds to yield a range of potentially bioactive molecules (Čačić et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, can be inferred from the structural characteristics and substituent groups present. These properties are crucial for understanding the compound's behavior in various environments and for potential application in material science (Wondraczek et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are influenced by the functional groups present in the molecule. For instance, the acetic acid moiety contributes to the acidity, while the amino group can participate in base-mediated reactions. These properties are critical for the synthesis and further functionalization of the molecule (Kumar et al., 2008; Gašparová et al., 2013).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound has been used in the synthesis of new coumarin derivatives, which have shown significant antimicrobial activity .
- Methods of Application: The compound was reacted with a number of organic halides to synthesize new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins . These synthesized compounds were then tested for their in vitro antimicrobial activity .
- Results: The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . Some of them were found to be potent antimicrobial agents .
Synthesis of 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- Scientific Field: Organic Chemistry
- Application Summary: The compound has been used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .
- Methods of Application: The compound was reacted with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .
- Results: The ester was synthesized in 88% yield .
Synthesis of New Coumarin Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound has been used in the synthesis of new coumarin derivatives .
- Methods of Application: The compound was reacted with a number of organic halides to synthesize new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins . These synthesized compounds were then tested for their in vitro antimicrobial activity .
- Results: The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . Some of them were found to be potent antimicrobial agents .
Synthesis of Photoactive Cellulose Derivatives
- Scientific Field: Polymer Chemistry
- Application Summary: The compound has been used in the synthesis of water-soluble photoactive cellulose derivatives .
- Methods of Application: The compound was reacted with (3-carboxypropyl)trimethylammonium chloride to synthesize water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .
- Results: The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .
Fluorescent Labeling Reagent for Enzyme Trace Detection
- Scientific Field: Biochemistry
- Application Summary: The compound has been used as a fluorescent labeling reagent for enzyme trace detection .
- Methods of Application: The compound can be used to prepare new AMC-based fluorescent substrates for cysteine aminopeptidase (and other hydrolytic enzymes) .
- Results: The compound can be used as a reference compound in enzyme identification .
Synthesis of Antiallergic Drugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The compound has been used in the production of antiallergic drugs .
- Methods of Application: The compound can be used to synthesize sodium cromoglycate, a commonly used antiallergic drug .
- Results: Sodium cromoglycate is used to prevent allergic reactions in the body .
Fluorescent Labeling Reagent for Enzyme Trace Detection
- Scientific Field: Biochemistry
- Application Summary: The compound has been used as a fluorescent labeling reagent for enzyme trace detection .
- Methods of Application: The compound can be used to prepare new AMC-based fluorescent substrates for cysteine aminopeptidase (and other hydrolytic enzymes) .
- Results: The compound can be used as a reference compound in enzyme identification .
Laser Dye
- Scientific Field: Optics
- Application Summary: The compound is suitable for use as a laser dye .
- Methods of Application: The compound can be used in the manufacture of laser dyes due to its fluorescent properties .
- Results: The compound can be used to produce laser light of a specific wavelength .
Synthesis of Cold Hybrid Colorant
- Scientific Field: Material Science
- Application Summary: The compound has been used in the synthesis of cold hybrid colorant .
- Methods of Application: The compound was modified by ethylenediamine to obtain rhodamine with amine functional groups (Rh6G-NH2). Rh6G-NH2 as an initial core is used to bond coumarin derivatives .
- Results: The synthesized colorants were transparent in NIR region .
Production of Antiallergic Drugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The compound has been used in the production of antiallergic drugs .
- Methods of Application: The compound can be used to synthesize sodium cromoglycate, a commonly used antiallergic drug .
- Results: Sodium cromoglycate is used to prevent allergic reactions in the body .
Propiedades
IUPAC Name |
2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQDLKUMPUDNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147648 | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20128 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
7-Amino-4-methylcoumarin-3-acetic acid | |
CAS RN |
106562-32-7 | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



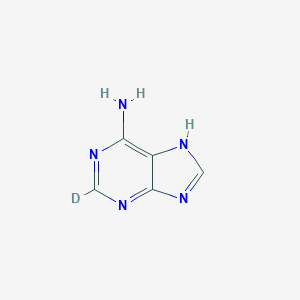
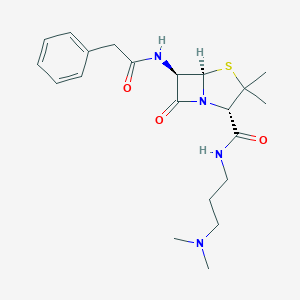

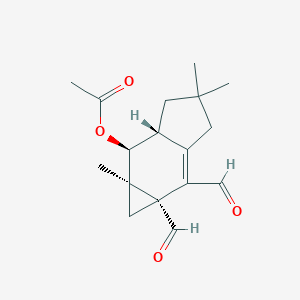
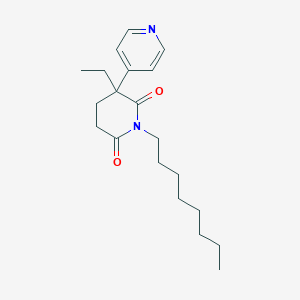
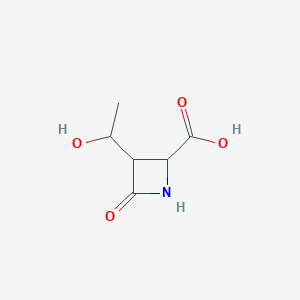
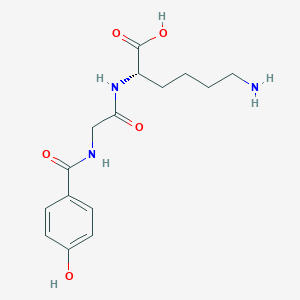
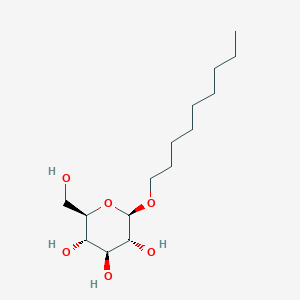
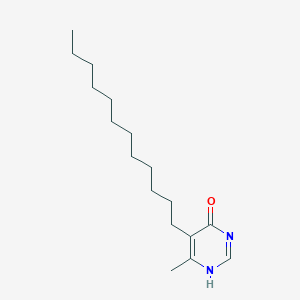
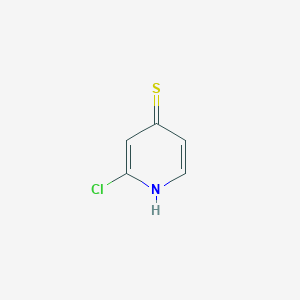

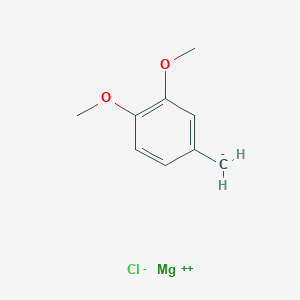
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)